molecular formula C10H9NO3 B2879617 3-amino-4-hydroxy-8-methyl-2H-chromen-2-one CAS No. 53855-57-5

3-amino-4-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B2879617
CAS No.: 53855-57-5
M. Wt: 191.186
InChI Key: CFMNCHPNDKARMX-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-8-methyl-2H-chromen-2-one (CAS 53855-57-5) is a functionalized coumarin derivative of significant interest in medicinal and synthetic chemistry. This compound features a coumarin core substituted with amino and hydroxy groups at the 3 and 4 positions, respectively, and a methyl group at the 8-position. Its molecular formula is C10H9NO3 and it has a molecular weight of 191.18 g/mol . This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. Research indicates that analogous amino-hydroxy coumarins are valuable intermediates in constructing fused-ring structures like pyridopyranocoumarins, which have shown promising inhibitory activity against acetylcholinesterase (AChE) . Furthermore, coumarin derivatives are extensively studied for a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antioxidant effects . The specific substitution pattern on this coumarin scaffold makes it a prime candidate for developing novel substances for biological evaluation in these areas. The mechanism of action for coumarin-based compounds often involves interaction with enzymatic targets; for instance, some hybrids have been shown to be sensitive to both Gram-positive and Gram-negative bacteria, while others exhibit antiproliferative effects in cancer cell lines . Please note: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-amino-4-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-2-4-6-8(12)7(11)10(13)14-9(5)6/h2-4,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMNCHPNDKARMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)O2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-8-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenol derivatives and β-keto esters in the presence of acid catalysts. For instance, phenol, ethyl acetoacetate, and anhydrous aluminum chloride can be used under controlled conditions to yield the desired chromenone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Mechanochemical methods, such as high-speed ball milling, have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Based on the search results, here's what is known about the applications of "3-amino-4-hydroxy-8-methyl-2H-chromen-2-one":

This compound's biological activity stems from its interactions with different molecular targets.

3-amino-4,7-dihydroxy-8-methyl-coumarin derivatives are useful as a fungicide, a germicide, an anthelmintic, and a bronchodilator . Its amine fiuosilicate salts are useful as mothproofing agents . Its thiocyanate salt can be condensed with formaldehyde and other aldehydes to form useful pickling inhibitors . The N-alkylated analogues obtained by the lithium aluminum hydride reduction of the N-acylamino- 4,7-dihydroxy-8-methylcoumarins are useful for the same purposes . The 2 methyl 4 (1,3 dihydroxy 2 benzylaminopropyl)- resorcinol as well as other along chain alkylamino analogues such as are obtained by acylating with long chain fatty acid halides, such as, lauroyl chloride and oleoyl chloride, are surfactants useful as detergents and wetting agents .

Other coumarin derivatives have shown uses in other applications:

  • (E)-2-(1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide (L) has been used to detect trace amounts of praseodymium ion in acetonitrile-water solution (MeCN/H2O) by fluorescence spectroscopy . The fluorescent probe undergoes fluorescent emission intensity enhancement upon binding to Pr(3+) ions in MeCN/H2O (9/1:v/v) solution .
  • 3-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2- one derivatives can be synthesized using biogenic ZnO NPs .
  • 4-hydroxy-2H-chromen-2-one derivatives have been created using biogenic ZnO .

Mechanism of Action

The biological activity of 3-amino-4-hydroxy-8-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into cell membranes. The compound’s hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-amino-4-hydroxy-8-methyl-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituent positions, biological activities, and synthesis methods.

Compound Name Substituents (Positions) Key Biological Activities Synthesis Highlights References
This compound 3-NH₂, 4-OH, 8-CH₃ Antimicrobial (potential), Cytotoxicity (predicted) Multi-step synthesis involving nitration, debenzylation, and reduction (similar to )
4-Hydroxycoumarin 4-OH Anticoagulant, Antioxidant Direct acetylation or Claisen rearrangement
4-Amino-2H-benzo[h]chromen-2-one (ABO analogs) 4-NH₂ Antitumor (in vitro) Nitration followed by reduction
3-Acetyl-4-hydroxy-2H-chromen-2-one 3-COCH₃, 4-OH Intermediate for further derivatization Acetylation of 4-hydroxycoumarin with POCl₃
7-Hydroxy-4-methyl-2H-chromen-2-one 7-OH, 4-CH₃ Fluorescent properties One-pot condensation or alkylation
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 8-(CH₂N(CH₃)₂), 7-OH, 3-(2-OCH₃-C₆H₄), 2-CF₃ Glycogen synthase kinase-3β inhibition Multi-component coupling and alkylation

Physicochemical Properties

  • Hydrogen Bonding: The 3-amino and 4-hydroxy groups enable strong intermolecular interactions, influencing crystal packing (as seen in hydrogen-bonded coumarin networks) .
  • Electronic Effects: The electron-donating methyl group at position 8 may stabilize the chromenone ring, while electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity at the lactone carbonyl .

Biological Activity

3-Amino-4-hydroxy-8-methyl-2H-chromen-2-one, a member of the chromenone family, exhibits a diverse range of biological activities. This compound is characterized by its unique structural features, which include an amino group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 8-position of the chromenone scaffold. These functional groups contribute significantly to its biological interactions and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into cell membranes. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with target molecules, enhancing its efficacy in biological systems .

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it effectively inhibits the growth of E. coli and S. aureus, among others .
  • Anticancer Potential :
    • The compound has been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition :
    • It has been reported to inhibit specific enzymes such as myosin ATPase, which plays a critical role in muscle contraction and cellular movement. This inhibition can lead to reduced muscle contractility, demonstrating its potential as a therapeutic agent in muscle-related disorders .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli16.0 ± 0.3632 µg/mL
K. pneumoniae15.5 ± 1.1030 µg/mL
B. subtilis22.0 ± 1.4928 µg/mL
S. aureus15.0 ± 0.7425 µg/mL

This table summarizes the antimicrobial efficacy of the compound against various bacterial strains, indicating its potential as an antibacterial agent .

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of this compound, researchers observed that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundBiological ActivityUnique Features
7-amino-4-methyl-2H-chromen-2-one Moderate antimicrobial propertiesLacks hydroxyl group
4-hydroxy-3-methyl-2H-chromen-2-one Antioxidant activityEnhanced solubility
3-bromo-4-hydroxy-8-methyl-2H-chromen-2-one Increased potency against certain bacteriaBromine substitution affects reactivity

This compound stands out due to its specific functional group arrangements that enhance both fluorescence properties and biological activities compared to its analogs .

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